molecular formula C15H19FN2O6S B193886 (R)-(3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate CAS No. 174649-09-3

(R)-(3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate

Cat. No. B193886
M. Wt: 374.4 g/mol
InChI Key: UCVIKCGVGWBTTI-GFCCVEGCSA-N
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Description

Methyl methanesulfonate (MMS) is an alkylating agent and a carcinogen . It’s also a suspected reproductive toxicant and may also be a skin/sense organ toxicant . It’s used in cancer treatment .


Synthesis Analysis

Sulfonic acids are often used as salts of drug substances, and sulfonyl halides are frequently employed to introduce the sulfonyl leaving the group during the synthesis of drug substances . Alcohols such as methanol, ethanol, or isopropanol are also commonly employed as solvents in the synthesis of drug substances. The reactions between the sulfonates and alcohols may result in the formation of alkyl sulfonates .


Molecular Structure Analysis

MMS modifies both guanine (to 7-methylguanine) and adenine (to 3-methlyadenine) to cause base mispairing and replication blocks . It’s broadly used both in basic genome stability research and as a model for mechanistic studies to understand how alkylating agents work .


Chemical Reactions Analysis

MMS methylates DNA predominantly on N7-deoxyguanosine and N3-deoxyadenosine, and to a much lesser extent also methylates at other oxygen and nitrogen atoms in DNA bases, and also methylates one of the non-carbon bound oxygen atoms of the phosphodiester linkage .

Scientific Research Applications

Structural and Spectral Studies

The compound and its precursors have been the subject of structural and spectral studies using techniques like solid-state nuclear magnetic resonance (SS NMR) spectroscopy and mass spectrometry. These studies have revealed dynamic molecular disorder in polymorphs of linezolid, a derivative of this compound, providing insights into its molecular structure and behavior (Wielgus et al., 2015).

Sulfonation Studies

Research on the sulfonation of related compounds, like methyl phenyl sulfate, has provided valuable data on the chemical behavior and properties of these substances in various chemical environments (Wit et al., 2010).

Synthesis and Biological Activity

Studies have been conducted on the synthesis of new sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, a related intermediate, and their antimicrobial activities. These compounds have shown promising activity against bacteria and fungi (Janakiramudu et al., 2017).

Antioxidant Applications

Research has also explored the synthesis of derivatives like camphorsulfonic acid thiazolylhydrazone for their antioxidant activities. These compounds have been compared with existing antioxidants, showing good potential (Zhang et al., 2019).

Insecticidal Activities

Investigations into 2-alkylthio-4-thiazolyl methanesulfonates, which share structural similarities, have revealed high insecticidal properties. These studies contribute to the development of novel insecticides (Shizuo et al., 2010).

Bronsted Acidity and Ecotoxicity

Protic ionic liquids containing variants of methanesulfonate have been synthesized and characterized for their physicochemical properties and ecotoxicity. This research is crucial for understanding the environmental impact of such compounds (Sardar et al., 2018).

Aldose Reductase Inhibition and Antioxidant Activity

The substitution of functional groups in phenylsulfonamides has been studied for their aldose reductase inhibition and antioxidant activity. These findings are significant in the context of diabetic complications and oxidative stress management (Alexiou & Demopoulos, 2010).

Safety And Hazards

MMS is toxic if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, may cause genetic defects, is suspected of causing cancer, is suspected of damaging fertility or the unborn child, may cause damage to organs (Lungs) through prolonged or repeated exposure if inhaled, and is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

[(5R)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O6S/c1-25(20,21)23-10-12-9-18(15(19)24-12)11-2-3-14(13(16)8-11)17-4-6-22-7-5-17/h2-3,8,12H,4-7,9-10H2,1H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVIKCGVGWBTTI-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)OC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442918
Record name {(5R)-3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate

CAS RN

174649-09-3
Record name (3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174649093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {(5R)-3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-(3-FLUORO-4-MORPHOLINOPHENYL)-2-OXOOXAZOLIDIN-5-YL)METHYL METHANESULFONATE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D02QUU2JKY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
World Health Organization - 2022 - books.google.com
The second issue of the WHO Drug Information, Volume 36 of 2022, includes a section on Consultation Documents with focus on Linezolid, Linezolid tablets, Isoniazid and Isoniazid …
Number of citations: 108 books.google.com
World Health Organization - WHO Drug Information, 2021 - apps.who.int
Untitled Page 1 Page 2 WHO D rug Information WHO Drug Information provides an overview of topics relating to medicines development, regulation, quality and safety. The journal also …
Number of citations: 2 apps.who.int

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